HDAC Inhibitory Potency in HeLa Extract
In a direct comparative assay using human HeLa cell nuclear extract, 2-chloro-4-fluoro-5-nitrobenzamide demonstrated an IC50 of 119 nM against histone deacetylase (HDAC) activity, while a structurally related analog differing in substitution pattern exhibited an IC50 of 219 nM under identical conditions [1][2]. This represents a 1.84-fold increase in inhibitory potency for the target compound [1][2].
| Evidence Dimension | HDAC inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 119 nM |
| Comparator Or Baseline | Analog BDBM50141177 (CHEMBL3759583): IC50 = 219 nM |
| Quantified Difference | 1.84-fold more potent (119 nM vs. 219 nM) |
| Conditions | Human HeLa cell nuclear extract; Fluor de lys substrate; 15 min incubation; fluorometric analysis |
Why This Matters
This nearly two-fold potency advantage directly informs dose-response modeling, SAR studies, and selection of optimal lead compounds in HDAC-targeted epigenetic research.
- [1] BindingDB. BDBM50141180 (CHEMBL3759365). IC50 = 119 nM. HDAC inhibition in HeLa nuclear extract. Accessed April 2026. View Source
- [2] BindingDB. BDBM50141177 (CHEMBL3759583). IC50 = 219 nM. HDAC inhibition in HeLa nuclear extract. Accessed April 2026. View Source
